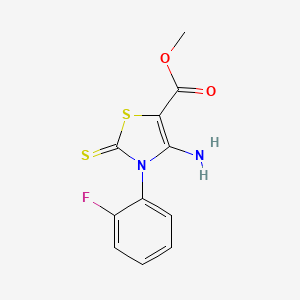

methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the reaction of 2-fluoroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and ovarian cancers.

Case Study : In vitro studies showed that this compound exhibited nanomolar activity against a range of human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth and survival.

Enzyme Inhibition

This compound may also act as an inhibitor for certain enzymes involved in cancer metabolism or signaling pathways. The presence of the fluorine atom in its structure enhances its binding affinity to these targets.

Research Findings : A study highlighted that modifications at the phenyl group significantly influence biological activity. The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of thiazole compounds can exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration.

In Vivo Studies : In preclinical trials using murine models, administration of the compound resulted in a significant reduction in markers of inflammation compared to controls.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Mécanisme D'action

The mechanism of action of methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The thiazole ring can also participate in various biochemical reactions, contributing to the compound’s overall effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

- Methyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Activité Biologique

Methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings related to its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety allows for the formation of hydrogen bonds and hydrophobic interactions with target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, which is crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against various human tumor cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Prostate Cancer | 4.5 | Significant cytotoxicity observed |

| Breast Cancer | 6.8 | Moderate cytotoxicity |

| Lung Cancer | 5.0 | Significant inhibition of growth |

These results indicate that this compound has promising potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table highlights its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of related thiazole compounds. For example:

- Study on Antitumor Activity : A study published in Cancer Letters demonstrated that derivatives of thiazole exhibited potent antitumor activity with IC50 values ranging from 0.4 to 4.0 μM against various cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiazole structure can enhance biological activity. For instance, changing substituents on the phenyl ring significantly affects the compound's binding affinity and cytotoxicity .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, indicating potential for oral bioavailability .

Propriétés

IUPAC Name |

methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-5-3-2-4-6(7)12/h2-5H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOHNWWTCUZNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.